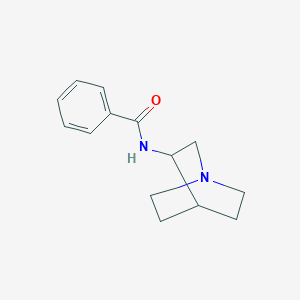

N-(Quinuclidin-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKDKUUCCOPJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Design Strategies for N Quinuclidin 3 Yl Benzamide

Methodologies for Stereocontrolled Synthesis of the Quinuclidine (B89598) Amine Moiety

The chirality of the 3-aminoquinuclidine (B1202703) moiety is a critical determinant of the biological activity of N-(quinuclidin-3-yl)benzamide analogs. Consequently, several methods for the stereocontrolled synthesis of (R)- and (S)-3-aminoquinuclidine have been developed. A prominent strategy involves the reductive amination of 3-quinuclidinone.

One effective method describes the synthesis of (R)- and (S)-3-aminoquinuclidine starting from 3-quinuclidinone and a chiral amine, such as (S)- or (R)-1-phenethylamine. The key step is the reduction of the imine formed between 3-quinuclidinone and the chiral phenethylamine. tandfonline.comtandfonline.com Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been identified as a suitable reducing agent for this transformation. tandfonline.com The resulting N-(1-phenylethyl)-3-aminoquinuclidine is then debenzylated to yield the desired enantiomer of 3-aminoquinuclidine. tandfonline.com The enantiomeric excess of the final product can be determined using techniques like the formation of Mosher-type amides. tandfonline.com

Another approach to obtaining enantiomerically pure 3-aminoquinuclidine is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, followed by fractional crystallization. tandfonline.com A patent describes a method for the resolution of 3-aminoquinuclidine dihydrochloride (B599025) using a chiral acid in a suitable solvent, achieving high optical purity. google.com Additionally, enzymatic resolutions have been reported for related quinuclidine derivatives, such as the hydrolysis of (R)-3-quinuclidinol butyrate (B1204436) by butyrylcholinesterase, although this specific method was slow and resulted in low recovery. google.com More efficient enzymatic methods have been developed for the synthesis of (R)-3-quinuclidinol, a precursor to the amine, using bacterial reductases.

| Precursor | Chiral Reagent/Method | Key Transformation | Product |

| 3-Quinuclidinone | (S)- or (R)-1-Phenethylamine | Reductive amination with NaBH₄ | (R)- or (S)-3-Aminoquinuclidine |

| Racemic 3-Aminoquinuclidine | Chiral Acid (e.g., Tartaric acid) | Diastereomeric salt formation and crystallization | (R)- and (S)-3-Aminoquinuclidine |

| Racemic 3-Quinuclidinol (B22445) derivatives | Enzyme (e.g., Subtilisin protease) | Enantioselective hydrolysis | Enantiomerically enriched 3-Quinuclidinol |

Synthetic Pathways to Diverse this compound Scaffolds

The formation of the amide bond between the 3-aminoquinuclidine core and a benzoic acid derivative is the final key step in the synthesis of this compound scaffolds. Standard peptide coupling conditions are typically employed for this transformation.

A general and straightforward method involves the reaction of racemic or enantiomerically pure 3-aminoquinuclidine with a suitable benzoic acid anhydride, such as pivalic or acetic acid anhydride, in a solvent like dry tetrahydrofuran (B95107) (THF). srce.hr The reaction mixture is typically heated to drive the reaction to completion. srce.hr Alternatively, activated benzoic acid derivatives, such as acid chlorides or esters, can be used. The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the final product.

For the synthesis of more complex analogs, multi-step sequences may be required to prepare the substituted benzoyl chloride or benzoic acid precursor. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involved a three-step sequence starting from 4,7-dichloroquinoline, which included an N-oxidation, a C2-amide formation, and a nucleophilic aromatic substitution. mdpi.com This highlights how diverse benzamide (B126) scaffolds can be constructed prior to coupling with the quinuclidine amine.

| Amine Component | Acylating Agent | Solvent | Key Reaction |

| (±)-, (R)-, or (S)-3-Aminoquinuclidine | Pivalic acid anhydride | Dry THF | Amide bond formation |

| (±)-, (R)-, or (S)-3-Aminoquinuclidine | Acetic acid anhydride | Dry THF | Amide bond formation |

| 3-Aminoquinuclidine | Substituted Benzoyl Chloride | Aprotic Solvent (e.g., CH₂Cl₂) | Schotten-Baumann reaction |

Targeted Derivatization of the Benzamide Ring System

Modification of the benzamide ring is a common strategy to explore the structure-activity relationships of this compound analogs. A wide variety of substituents can be introduced onto the aromatic ring to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

The synthesis of these derivatives typically involves the use of appropriately substituted benzoic acids or benzoyl chlorides in the amide coupling reaction. For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net These syntheses involved the preparation of various substituted benzoyl chlorides which were then reacted with an appropriate amine. researchgate.net

In another example, a series of 5-chloro-2,3-dialkoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamides were prepared to develop high-affinity radioligands for the 5-HT-3 receptor. nih.gov In this study, the methoxy (B1213986) groups on the benzamide ring were replaced with other alkoxy groups, such as ethoxy, (2-fluoroethoxy), and allyloxy, to investigate the effect of these modifications on receptor binding affinity. nih.gov These examples demonstrate that standard synthetic methodologies for the preparation of substituted benzoic acids can be readily applied to generate a diverse library of this compound analogs.

| Parent Scaffold | Modification Strategy | Example of Derivative |

| This compound | Introduction of electron-withdrawing groups | N-(Quinuclidin-3-yl)-4-nitrobenzamide |

| This compound | Introduction of electron-donating groups | N-(Quinuclidin-3-yl)-4-methoxybenzamide |

| 5-chloro-2,3-dimethoxy-N-(quinuclidin-3-yl)benzamide | Replacement of alkoxy groups | 5-chloro-3-ethoxy-2-methoxy-N-(quinuclidin-3-yl)benzamide |

Isosteric and Bioisosteric Modifications of the this compound Core Structure

The concept of bioisosterism involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, or solubility characteristics. For example, the amide linker could potentially be replaced with other groups such as a sulfonamide, a reverse amide, or an ester to alter the hydrogen bonding capabilities and metabolic stability of the molecule.

The benzamide ring itself can be replaced with other aromatic or heteroaromatic systems. For instance, pyridine, pyrazine, or oxadiazole rings could be used as bioisosteric replacements for the phenyl ring to introduce changes in polarity, basicity, and potential for hydrogen bonding.

While specific examples of isosteric and bioisosteric modifications of this compound were not found in the provided search results, the general principles of bioisosterism are widely applied in medicinal chemistry and can be conceptually extended to this scaffold.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide Linker (-CONH-) | Sulfonamide (-SO₂NH-) | Altered H-bonding, improved metabolic stability |

| Phenyl Ring | Pyridine Ring | Introduce basicity, potential for H-bonding |

| Phenyl Ring | Thiophene Ring | Altered electronics and lipophilicity |

Synthesis of Chiral Analogues and Enantiomeric Resolution Techniques

As discussed in section 2.1, the synthesis of chiral analogues of this compound is of paramount importance. The primary methods to achieve this are through asymmetric synthesis or the resolution of racemic mixtures.

The asymmetric synthesis of the chiral 3-aminoquinuclidine precursor is a highly efficient approach. The use of chiral auxiliaries, such as (R)- or (S)-1-phenethylamine, in the reductive amination of 3-quinuclidinone allows for the diastereoselective formation of the desired stereocenter. tandfonline.comtandfonline.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

Enantiomeric resolution is another widely used technique. This involves the separation of a racemic mixture into its individual enantiomers. For 3-aminoquinuclidine, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. tandfonline.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Following separation, the chiral acid is removed to afford the pure enantiomers of the amine. A patent has described the direct resolution of 3-aminoquinuclidine dihydrochloride with a chiral acid. google.com

Enzymatic resolution methods have also been explored for related quinuclidine structures. For example, the enantioselective hydrolysis of racemic 3-quinuclidinol esters can be catalyzed by enzymes like subtilisin protease, leading to the enrichment of one enantiomer of the alcohol, which can then be converted to the corresponding amine. google.com

| Method | Description | Example |

| Asymmetric Synthesis | Use of a chiral reagent or catalyst to induce stereoselectivity in a reaction. | Reductive amination of 3-quinuclidinone with a chiral phenethylamine. tandfonline.comtandfonline.com |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation based on differential solubility. | Resolution of racemic 3-aminoquinuclidine with tartaric acid. tandfonline.com |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Hydrolysis of (S)-3-quinuclidinol ester by subtilisin protease. google.com |

Comprehensive Pharmacological Characterization of N Quinuclidin 3 Yl Benzamide and Its Analogues

Molecular Target Identification and Binding Kinetics

The initial step in characterizing the pharmacological profile of N-(Quinuclidin-3-yl)benzamide and its analogues involves identifying their molecular targets and quantifying their binding affinities. Research has primarily focused on two major classes of receptors: nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) receptors.

Nicotinic Acetylcholine Receptor Subtype Selectivity (e.g., α7, α4β2)

Quinuclidine (B89598) benzamides have been identified as agonists of the α7 nicotinic acetylcholine receptor (nAChR). nih.gov The α7 nAChR is a ligand-gated ion channel that is a homopentameric structure composed of five identical α7 subunits, which form a central pore that allows the passage of cations, primarily calcium and sodium ions. acs.org A key analogue, PNU-282987 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride), is recognized as a potent and selective agonist for the α7 nAChR. nih.govresearchgate.net

While specific binding affinity values (Kᵢ) for this compound at various nAChR subtypes are not extensively reported in publicly available literature, the functional activity of this class of compounds at α7 nAChRs is well-documented. nih.gov The selectivity for the α7 subtype over other nAChR subtypes, such as the α4β2 receptor, is a critical aspect of their pharmacological profile. The α4β2 nAChR is another prominent nicotinic receptor subtype in the central nervous system. nih.gov

Table 1: Binding Affinities of this compound Analogues at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|---|

| PNU-282987 | α7 nAChR | Data not available |

| PNU-282987 | α4β2 nAChR | Data not available |

| This compound | α7 nAChR | Data not available |

| This compound | α4β2 nAChR | Data not available |

Serotonin Receptor Subtype Affinities (e.g., 5-HT₃, 5-HT₄)

Interestingly, the structure-activity relationship (SAR) of quinuclidine benzamides for the α7 nAChR diverges from their activity at the 5-HT₃ receptor, which is a structural homologue of the α7 nAChR. nih.gov This suggests a degree of selectivity for the nicotinic receptor.

While direct binding data for this compound at serotonin receptors is limited, studies on other benzamide (B126) derivatives provide context for their potential interactions. For instance, a series of homologues of 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide were synthesized and evaluated for their affinity for the 5-HT₃ receptor. nih.gov In these studies, affinities were determined by the displacement of a selective 5-HT₃ receptor antagonist radioligand. nih.gov For example, the iodoallyl derivative, E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-(3-iodo-2-propenyl)oxy-3-methoxybenzamide, displayed a Kᵢ of 0.29 nM for the 5-HT₃ receptor. nih.gov

Regarding the 5-HT₄ receptor, binding properties of various gastrointestinal prokinetic benzamides have been examined. For example, compounds like cisapride (B12094) and renzapride (B52152) have been shown to displace the binding of [³H]GR113808 to cloned human 5-HT₄ receptors with Kᵢ values of 41.5 nM and 115 nM, respectively. nih.gov

Table 2: Binding Affinities of Benzamide Analogues at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|---|

| E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-(3-iodo-2-propenyl)oxy- 3-methoxybenzamide | 5-HT₃ | 0.29 nM nih.gov |

| Cisapride | 5-HT₄ | 41.5 nM nih.gov |

Quantitative Binding Assays and Competition Studies

The determination of binding affinities for compounds like this compound and its analogues typically involves quantitative binding assays. nih.gov A common method is the radioligand displacement assay, where the ability of a non-labeled compound to displace a radioactively labeled ligand from its receptor is measured. nih.gov

For the 5-HT₃ receptor, for example, the affinity of test compounds has been determined by their ability to displace the binding of [¹²⁵I]MIZAC, a selective 5-HT₃ receptor antagonist radioligand, in rat brain homogenates. nih.gov Similarly, for the 5-HT₄ receptor, competition studies have been performed using [³H]GR113808 as the radioligand with cloned human 5-HT₄ receptors. nih.gov For nicotinic receptors, [³H]epibatidine has been used in competition binding experiments with membranes from cells transfected to express specific nAChR subtypes. nih.gov

Functional Modulatory Mechanisms at Ion Channels

Beyond binding to their molecular targets, it is crucial to understand the functional consequences of these interactions, particularly how they modulate the activity of ion channels.

Receptor Agonism, Partial Agonism, and Antagonism

As previously mentioned, quinuclidine benzamides have been identified as agonists at the α7 nAChR. nih.gov An agonist is a ligand that binds to a receptor and activates it, producing a biological response. The analogue PNU-282987 is a well-characterized selective agonist of the α7 nAChR. nih.gov Electrophysiological studies have demonstrated that PNU-282987 can evoke whole-cell currents in cultured rat hippocampal neurons, an effect that is sensitive to the selective α7 nAChR antagonist methyllycaconitine (B43530) (MLA). nih.gov

The functional activity of these compounds at serotonin receptors is less clearly defined for the this compound scaffold. However, within the broader class of benzamides, both agonist and antagonist activities at 5-HT₃ and 5-HT₄ receptors have been reported for various derivatives. nih.govnih.gov For example, some benzamides act as 5-HT₄ receptor agonists, leading to relaxation in isolated tissue preparations. nih.gov

Ion Channel Gating and Desensitization Dynamics

The activation of ligand-gated ion channels like the α7 nAChR by agonists such as quinuclidine benzamides leads to the opening of the ion channel, a process known as gating. nih.gov The α7 nAChR is known for its rapid, concentration-dependent desensitization and high calcium permeability, which are distinguishing features from other nicotinic receptor subtypes. acs.orgnih.gov

Upon agonist binding, the channel opens, allowing an influx of cations which depolarizes the cell membrane and triggers downstream signaling events. acs.org The subsequent process of desensitization, where the receptor becomes unresponsive to the continued presence of the agonist, is a critical aspect of its function, preventing overstimulation. The specific effects of this compound on the kinetics of α7 nAChR gating and desensitization have not been extensively detailed in the available literature, though the agonist activity of this class of compounds implies a direct influence on these processes. nih.gov

Characterization in Chimeric Receptor Systems

The study of this compound and its analogues has been significantly advanced through the use of chimeric receptor systems. These engineered receptors, which combine domains from different native receptors, provide a powerful tool for dissecting the specific interactions of these compounds with their target binding sites and for creating novel tools for chemical genetics.

A key example is the use of Pharmacologically Selective Actuator Modules (PSAMs), which are chimeric ion channels. These PSAMs typically incorporate the ligand-binding domain (LBD) of the α7 nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain (IPD) of a different ligand-gated ion channel, such as the glycine (B1666218) receptor (GlyR) or the serotonin type 3 receptor (5-HT3R). This modular design allows for the specific activation of a chosen ion channel by a ligand that does not interact with the endogenous receptors of the host system.

One notable analogue, (S)-2,5-Dimethoxy-N-(quinuclidin-3-yl)benzamide, also known as PSEM89S, has been characterized as a selective agonist for specific PSAM constructs. nih.gov Specifically, PSEM89S activates chimeric receptors composed of the α7 nAChR LBD with an L141F mutation, fused to the IPD of either the glycine receptor (PSAML141F-GlyR) or a high-conductance 5-HT3 receptor (PSAML141F-5-HT3 HC). nih.gov The introduction of mutations such as L141F and Y115F in the α7 LBD can further enhance the selectivity of the chimeric receptor for the synthetic agonist over the endogenous ligand, acetylcholine.

The utility of these chimeric systems lies in their ability to confer orthogonal control over cellular activity. For instance, the activation of the PSAML141F-GlyR chimera by PSEM89S leads to the opening of the chloride-selective GlyR pore, resulting in neuronal inhibition. tocris.com Conversely, activation of the PSAML141F,Y115F-5-HT3 chimera by the same compound opens a cation-selective channel, leading to neuronal depolarization and activation. tocris.com

Below is a table summarizing the activity of a key this compound analogue in chimeric receptor systems.

| Compound | Chimeric Receptor | Functional Effect | EC50 |

| PSEM89S | PSAML141F-GlyR | Agonist (Neuronal Inhibition) | 3.4 µM |

| PSEM89S | PSAML141F,Y115F-5-HT3 | Agonist (Neuronal Activation) | 2.2 µM |

Data sourced from Tocris Bioscience product information for PSEM 89S. tocris.com

Intracellular Signal Transduction Pathways Associated with Receptor Activation

The activation of chimeric receptors by this compound and its analogues initiates a cascade of intracellular events that are determined by the nature of the ion pore domain of the specific chimeric construct. The primary signaling event is the influx of ions, which then triggers downstream second messenger systems and cellular responses.

The ligand-binding domain of these chimeras is derived from the α7 nicotinic acetylcholine receptor, which is known to be highly permeable to calcium ions (Ca²⁺). elsevierpure.comwikipedia.org Activation of the native α7 nAChR leads to a significant increase in intracellular calcium concentrations, which in turn can activate a variety of downstream signaling pathways. elsevierpure.comnih.gov These pathways include the activation of protein kinase C (PKC), the mitogen-activated protein kinase (MAPK) cascade, and the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Furthermore, α7 nAChR activation has been linked to the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway.

In the context of chimeric receptors activated by this compound analogues, the initial intracellular signal is the flux of ions through the specific ion pore domain.

For PSAM-GlyR chimeras , the pore is derived from the glycine receptor, which is a chloride channel. Activation by a compound like PSEM89S leads to an influx of chloride ions (Cl⁻), resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, leading to neuronal silencing. The primary signal transduction in this case is the change in membrane potential and the subsequent reduction in voltage-gated calcium channel activity.

For PSAM-5-HT3R chimeras , the pore is from the 5-HT3 receptor, a non-selective cation channel. Activation of this chimera allows the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to membrane depolarization and neuronal excitation. The influx of calcium, in this case, can directly act as a second messenger to trigger downstream signaling cascades similar to those activated by the native α7 nAChR.

The following table outlines the key intracellular signaling events associated with the activation of these chimeric receptors.

| Chimeric Receptor Type | Primary Ion Flux | Immediate Cellular Effect | Potential Downstream Pathways |

| PSAML141F-GlyR | Cl⁻ Influx | Hyperpolarization (Inhibition) | Altered voltage-gated channel activity |

| PSAML141F,Y115F-5-HT3 | Na⁺/Ca²⁺ Influx | Depolarization (Activation) | Ca²⁺-dependent kinase cascades (e.g., PKC, MAPK/ERK) |

Elucidation of Structure Activity Relationships Sar Within the N Quinuclidin 3 Yl Benzamide Series

Correlating Substituent Effects on the Benzamide (B126) Moiety with Receptor Interaction

The aromatic benzamide portion of the molecule presents a rich canvas for synthetic modification. Alterations to its electronic, steric, and lipophilic properties through the introduction of various substituents have profound effects on ligand affinity and selectivity.

The interaction of N-(Quinuclidin-3-yl)benzamide derivatives with their biological targets is highly sensitive to the physicochemical properties of substituents on the benzamide ring. Both electronic and steric factors play a crucial role in modulating the strength and nature of the ligand-receptor binding.

Electronic parameters, which describe the electron-donating or electron-withdrawing nature of a substituent, can influence the charge distribution across the benzamide ring and the amide linker. This, in turn, affects the molecule's ability to form key interactions such as hydrogen bonds or electrostatic interactions with receptor residues. For instance, the introduction of electronegative atoms can create partial positive or negative charges that are critical for binding.

Steric parameters relate to the size and shape of the substituents. The volume and spatial arrangement of a substituent can dictate whether a ligand fits optimally into a receptor's binding pocket. Bulky groups may cause steric hindrance, preventing the ligand from adopting the ideal conformation for binding. Conversely, in some cases, larger substituents may be necessary to engage in favorable hydrophobic or van der Waals interactions with specific pockets within the receptor, thereby enhancing affinity. The interplay between these parameters is critical, as modifications intended to optimize electronic properties can inadvertently introduce unfavorable steric bulk, and vice versa.

The location of substituents on the benzamide ring is a critical determinant of binding affinity. Studies on a series of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamides, targeting the 5-HT3 receptor, have demonstrated that the placement of alkoxy groups at the 2- and 3-positions leads to significant differences in potency.

Research shows that homologues with substituents at the 3-position of the benzamide ring were generally more potent than the parent compound, 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide. nih.gov Increasing the size of the 3-substituent led to even higher affinity, as exemplified by the derivative with a 3-(3-iodo-2-propenyl)oxy group, which exhibited one of the highest affinities in the series with a Ki of 0.08 nM. nih.gov In contrast, homologues substituted at the 2-position were found to be roughly equipotent with the parent compound, with Ki values in the 0.2-0.3 nM range, regardless of the substituent's size. nih.gov This suggests that the binding pocket of the 5-HT3 receptor is more accommodating and can form more favorable interactions with substituents at the 3-position of the benzamide ring compared to the 2-position.

Table 1: Influence of Substituent Position on 5-HT3 Receptor Affinity

| Compound | Benzamide Substitutions | Receptor Affinity (Ki, nM) |

|---|---|---|

| Lead Compound | 5-Chloro, 2-Methoxy, 3-Methoxy | ~0.2-0.3 |

| 3-Substituted Homologue | 5-Chloro, 2-Methoxy, 3-(3-iodo-2-propenyl)oxy | 0.08 |

| 2-Substituted Homologue | 5-Chloro, 3-Methoxy, 2-(3-iodo-2-propenyl)oxy | 0.29 |

Stereochemical Aspects of the Quinuclidine (B89598) Ring and Functional Activity

The quinuclidine ring contains a chiral center at the C3 position where the amide linkage is attached. The stereochemistry at this center is a crucial factor for receptor recognition and binding affinity. The rigid, bicyclic structure of the quinuclidine moiety orients the nitrogen-containing side chain in a specific spatial arrangement, and the choice between the (R)- and (S)-enantiomers can lead to dramatic differences in biological activity.

For many potent 5-HT3 receptor antagonists, the (S)-configuration is preferred. nih.gov For example, high-affinity radioligands developed from the N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide series, such as E-(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-3-(3-iodo-2-propenyl)oxy-2-methoxybenzamide, explicitly utilize the (S)-enantiomer. nih.gov This indicates that the specific three-dimensional orientation of the quinuclidine nitrogen and the benzamide plane provided by the (S)-isomer allows for an optimal fit into the 5-HT3 receptor binding site. However, the optimal stereochemistry is not universal and can be target-dependent. For instance, a potent ligand for a different receptor, (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, was developed using the (R)-enantiomer. This highlights that while stereochemistry is critical, the ideal configuration is determined by the unique topology of the target receptor's binding pocket.

Conformational Flexibility and Pharmacophore Development

Pharmacophore modeling is essential for understanding the key chemical features required for a ligand to interact with a specific receptor. For this compound derivatives acting as serotonin (B10506) receptor antagonists, a generally accepted three-component pharmacophore has been established. This model consists of:

An aromatic ring (the substituted benzamide).

A hydrogen bond acceptor site (the carbonyl oxygen of the amide).

A basic, protonatable nitrogen atom (within the quinuclidine ring).

The spatial relationship between these features is critical. Conformational analysis has been used to define the geometry of this pharmacophore. For 5-HT3 antagonists, the distance between the center of the aromatic ring and the basic nitrogen is approximately 7.5 Å. nih.gov The rigid nature of the quinuclidine ring restricts the conformational flexibility of the molecule, which helps in pre-organizing the ligand for receptor binding and can contribute to higher affinity by reducing the entropic penalty upon binding. The development of such pharmacophore models relies on understanding the bioactive conformations of flexible molecules and is a cornerstone of ligand-based drug design.

Comparative SAR Analysis Across Different Receptor Targets

While the this compound scaffold is active at multiple receptors, the specific SAR can differ significantly between them, allowing for the design of selective ligands. A notable example is the comparison between the 5-HT3 and 5-HT4 receptors.

Both receptors recognize the general three-component pharmacophore, but they exhibit distinct steric and electronic requirements. A key difference lies in the region around the basic nitrogen of the quinuclidine ring. The 5-HT4 receptor can accommodate larger, more voluminous substituents on the basic nitrogen, whereas the 5-HT3 receptor prefers smaller substituents. nih.gov Furthermore, the optimal distance between the aromatic moiety and the basic nitrogen differs slightly, with the 5-HT4 pharmacophore having a slightly longer distance of approximately 8.0 Å compared to the 7.5 Å for the 5-HT3 receptor. nih.gov

These differences in SAR are reflected in the binding affinities of various benzamide compounds. For example, zacopride, which contains a related azabicyclic amine moiety, binds with very high affinity to the 5-HT3 receptor (Ki = 0.38 nM) but has a significantly lower affinity for the 5-HT4 receptor (Ki = 373 nM). nih.gov Conversely, cisapride (B12094) shows a preference for the 5-HT4 receptor over the 5-HT3 receptor. nih.gov This comparative analysis is crucial for developing receptor-selective drugs, as a lack of selectivity over the 5-HT3 receptor has hampered the clinical use of some 5-HT4-acting drugs. nih.gov

Table 2: Comparative Binding Affinities at Human 5-HT3 and 5-HT4 Receptors

| Compound | 5-HT3 Receptor (Ki, nM) | 5-HT4 Receptor (Ki, nM) | Selectivity |

|---|---|---|---|

| Zacopride | 0.38 | 373 | 5-HT3 selective |

| Renzapride (B52152) | 7.64 | 115 | 5-HT3 selective |

| Cisapride | 684 | 41.5 | 5-HT4 selective |

Design Principles for Optimized this compound Ligands

Based on the detailed SAR studies, several key design principles have emerged for optimizing ligands based on the this compound scaffold:

Benzamide Substitution Strategy: The position and nature of substituents on the benzamide ring are paramount. For high 5-HT3 affinity, substitution at the 3-position of the ring appears more favorable than at the 2-position, with larger groups being well-tolerated at the 3-position. nih.gov

Stereochemical Control: The stereochemistry at the C3 position of the quinuclidine ring must be carefully selected for the target receptor. While the (S)-enantiomer is often optimal for 5-HT3 antagonists, the (R)-enantiomer may be required for other targets.

Exploiting Receptor Subtype Differences: To achieve selectivity between closely related receptors like 5-HT3 and 5-HT4, subtle differences in their binding sites must be exploited. This includes tuning the steric bulk around the basic nitrogen and optimizing the distance between the key pharmacophoric features. nih.gov

Conformational Rigidity: The inherent rigidity of the quinuclidine ring is an advantageous feature that reduces the entropic cost of binding. Maintaining this rigidity while optimizing substituent interactions is a core principle for enhancing ligand potency.

By integrating these principles, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and desired functional activity for a range of therapeutic targets.

Preclinical Efficacy Assessment of N Quinuclidin 3 Yl Benzamide in Translational Models

Evaluation in In Vitro Neuronal and Cellular Systems

Electrophysiological Recordings of Neuronal Activity

Electrophysiological studies have been crucial in demonstrating the direct action of N-(Quinuclidin-3-yl)benzamide derivatives on neuronal excitability. The selective α7 nAChR agonist PNU-282987 has been shown to evoke whole-cell currents in cultured rat hippocampal neurons. nih.govjst.go.jpresearchgate.net These currents are sensitive to and can be blocked by the selective α7 nAChR antagonist, methyllycaconitine (B43530) (MLA), confirming the target specificity of the compound. nih.govjst.go.jp

Further investigations have revealed that the activation of α7 nAChRs by these compounds enhances GABAergic inhibitory postsynaptic currents (IPSCs) in hippocampal slices, which can modulate neuronal circuit activity. nih.govnih.gov This modulation of GABAergic neurotransmission is believed to be a key mechanism through which α7 nAChR agonists improve auditory gating and other cognitive functions. nih.gov Electrophysiological assessments in cell lines have also been used to characterize the interaction of these compounds with positive allosteric modulators, showing an increase in the peak and net charge response to the agonist. scispace.com

| Compound | Preparation | Assay | Key Finding | Reference |

|---|---|---|---|---|

| PNU-282987 | Cultured Rat Hippocampal Neurons | Whole-Cell Patch-Clamp | Evoked whole-cell currents sensitive to the α7 nAChR antagonist MLA. nih.govjst.go.jp | nih.govjst.go.jp |

| PNU-282987 | Rat Hippocampal Slices | Electrophysiological Recordings | Enhanced GABAergic synaptic activity. nih.gov | nih.gov |

| RG3487 | Oocytes and QM7 cell lines expressing human α7nAChR | Whole-Cell Patch-Clamp | Demonstrated partial agonist activity (63–69% of acetylcholine). core.ac.uk | core.ac.uk |

Calcium Imaging and Reporter Gene Assays

Functional cell-based assays, such as calcium imaging, provide a high-throughput method to assess the activity of compounds at the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium ions. Using a Fluorometric Imaging Plate Reader (FLIPR) assay, studies have measured intracellular calcium (Ca2+) changes in response to this compound derivatives.

In PC12 cells, the agonist PNU-282987 alone did not evoke a significant increase in intracellular Ca2+. nih.gov However, in the presence of a positive allosteric modulator (PAM), PNU-120596, the same concentration of PNU-282987 induced a robust Ca2+ response. nih.gov This indicates a synergistic interaction where the PAM enhances the agonist's efficacy at the α7 nAChR. nih.gov

| Compound | Cell Line | Assay | EC₅₀ (Human α7 nAChR) | Key Observation | Reference |

|---|---|---|---|---|---|

| PNU-282987 | PC12 Cells | FLIPR (Ca²⁺ flux) | Not specified | Induced robust Ca²⁺ influx only in the presence of a PAM (PNU-120596). nih.gov | nih.gov |

| PNU-282987 | Not specified | Ca²⁺ flux (FLIPR) | Range: 46.0 - 145.4 nM | Demonstrated potent agonist activity in Ca²⁺ flux assays. |

Behavioral and Neurophysiological Investigations in Animal Models

Cognitive Function Assessments (e.g., Novel Object Recognition, Water Maze)

The pro-cognitive effects of this compound derivatives have been evaluated in various rodent models using behavioral tasks that assess learning and memory. The Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests are standard paradigms for this purpose. meliordiscovery.comnih.govnih.govplos.orgyoutube.comyoutube.comyoutube.com

In a mouse model of chronic intermittent hypoxia-induced cognitive impairment, PNU-282987 was shown to improve memory. nih.gov In the NOR test, mice treated with PNU-282987 had a significantly increased discrimination index compared to control groups, indicating enhanced recognition memory. nih.gov In the MWM test, PNU-282987 administration alleviated the increased escape latency observed in hypoxia-exposed mice and increased the number of platform crossings during the probe trial, suggesting an improvement in spatial learning and memory. nih.gov Another study found that a specific dose of PNU-282987 administered over five days had beneficial effects on the retention of the water maze task. nih.gov Similarly, the related compound RG3487 was found to improve object recognition memory in rats. core.ac.uk

| Compound | Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|---|

| PNU-282987 | Mouse (Chronic Intermittent Hypoxia) | Novel Object Recognition (NOR) | Significantly increased the discrimination index, improving recognition memory. nih.gov | nih.gov |

| PNU-282987 | Mouse (Chronic Intermittent Hypoxia) | Morris Water Maze (MWM) | Alleviated increased escape latency and increased platform crossings, improving spatial memory. nih.gov | nih.gov |

| PNU-282987 | Mouse | Morris Water Maze (MWM) | Beneficial effects on task retention. nih.gov | nih.gov |

| RG3487 | Rat | Object Recognition | Improved object recognition memory. core.ac.uk | core.ac.uk |

Sensory Processing Deficit Reversal Studies (e.g., P50 auditory gating)

Sensory gating is a pre-attentional filtering process that prevents the cortex from being overloaded with irrelevant sensory information. core.ac.uk Deficits in this process, often measured by the suppression of the P50 auditory evoked potential, are observed in conditions like schizophrenia. core.ac.uk The ability of α7 nAChR agonists to reverse these deficits is a key area of preclinical investigation.

Systemic administration of PNU-282987 has been shown to restore amphetamine-induced sensory gating deficits in anesthetized rats. nih.govjst.go.jp This reversal of the gating deficit was determined by measuring auditory-evoked potentials in the hippocampal CA3 region. nih.govjst.go.jp The compound also improved inherent hippocampal gating deficits that occur naturally in a subpopulation of anesthetized rats. nih.gov These findings provide strong evidence that selective activation of α7 nAChRs can normalize aberrant sensory processing, supporting the therapeutic potential of this compound class for disorders characterized by sensory gating impairments. nih.gov

| Compound | Animal Model | Deficit Model | Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| PNU-282987 | Anesthetized Rat | Amphetamine-induced | P50 Auditory Gating (Hippocampal CA3) | Restored sensory gating deficit. nih.govjst.go.jp | nih.govjst.go.jp |

| PNU-282987 | Anesthetized Rat | Inherent Deficit | P50 Auditory Gating (Hippocampal) | Improved inherent gating deficit. nih.gov | nih.gov |

Neurotransmitter Release Modulation in Specific Brain Regions

There is no specific information available in the reviewed literature detailing the effects of this compound on neurotransmitter release in distinct brain regions. Preclinical studies investigating its impact on key neurotransmitters such as dopamine, serotonin (B10506), norepinephrine, or others in specific areas like the prefrontal cortex, hippocampus, or striatum have not been identified.

Assessment of Central Nervous System Penetrance in Preclinical Species

Detailed preclinical assessments quantifying the ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations within the central nervous system are not present in the available literature. Consequently, data regarding its brain-to-plasma concentration ratio or its distribution within various brain tissues in preclinical models such as rodents or non-human primates could not be located.

Computational Approaches to N Quinuclidin 3 Yl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com In the context of N-(Quinuclidin-3-yl)benzamide, docking simulations are employed to place the ligand into the binding site of a target receptor protein. The process involves generating various conformations of the ligand within the active site and evaluating the stability of each pose. mdpi.com This evaluation results in a docking score, which quantifies the goodness of fit and predicts the binding energy. mdpi.com

The primary goal of molecular docking is to identify the most likely binding mode and to understand the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for the molecule's biological activity. Key interactions profiled include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Electrostatic Interactions: Involve charged or polar groups.

π-π Stacking: A non-covalent interaction between aromatic rings.

By analyzing these interactions, researchers can understand why this compound binds to a particular receptor and what chemical features are essential for this binding. For instance, studies on similar benzamide (B126) derivatives have successfully used docking to predict binding modes and correlate docking scores with experimental activity. nih.gov This information is invaluable for optimizing the lead compound to enhance its affinity and selectivity.

Table 1: Example of Molecular Docking Interaction Profile for a Benzamide Ligand

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr249 | π-π Stacking | 3.5 |

| Ser212 | Hydrogen Bond | 2.8 |

| Phe340 | Hydrophobic | 4.1 |

| Asp150 | Electrostatic | 3.1 |

This table is illustrative and represents typical data obtained from a molecular docking study.

Homology Modeling of Unresolved Receptor Structures for Ligand Insight

To perform molecular docking and other structure-based design techniques, a three-dimensional (3D) structure of the target protein is required. While experimental methods like X-ray crystallography and NMR spectroscopy can determine protein structures, not all receptor structures are available. This is particularly true for many G-protein-coupled receptors (GPCRs), which are common targets for drugs.

When an experimental structure is unavailable, homology modeling provides a solution. researchgate.net This method builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.net The underlying principle is that proteins with similar sequences tend to adopt similar 3D structures.

The process involves:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) to find known structures that have a high sequence similarity to the target.

Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence.

Model Building: Building the 3D model of the target protein by copying the coordinates of the aligned residues from the template.

Loop Modeling: Modeling the regions (loops) that are not aligned with the template.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. researchgate.net

For research on this compound, if the structure of its specific receptor target is unknown, a homology model can be generated. This model then serves as the basis for molecular docking studies to investigate binding modes and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure. researchgate.net

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their known biological activities. wikipedia.orgnih.gov These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric fields, electrostatic fields). nih.gov

Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. wikipedia.orgresearchgate.net This predictive power is highly valuable in drug design, as it allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For this compound, a QSAR study would involve synthesizing and testing a series of analogs, then building a model to guide the design of derivatives with improved potency. nih.govnih.govscilit.com

Table 2: Example of a QSAR Data Set for Benzamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Analog 1 | 280.35 | 2.5 | 65.4 | 150 |

| Analog 2 | 294.38 | 2.8 | 68.2 | 110 |

| Analog 3 | 310.41 | 3.1 | 70.1 | 75 |

| Analog 4 | 325.39 | 2.9 | 65.9 | 95 |

This table is illustrative, showing typical descriptors used in a QSAR study.

Molecular Dynamics Simulations to Explore Receptor Conformation and Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time. dntb.gov.ua This allows researchers to observe how the this compound-receptor complex behaves in a simulated physiological environment.

Key insights from MD simulations include:

Binding Stability: Assessing the stability of the docked pose over the simulation time. If the ligand remains in the binding pocket, it suggests a stable interaction.

Conformational Changes: Observing how the receptor and ligand change their shapes to accommodate each other.

Solvent Effects: Understanding the role of water molecules in mediating the binding interaction.

Binding Kinetics: Advanced MD techniques can be used to study the rates at which a ligand binds to and unbinds from its receptor, which can be more predictive of a drug's efficacy than binding affinity alone. cecam.orgelifesciences.org

MD simulations can validate the results of molecular docking and provide a deeper understanding of the energetic and mechanistic determinants of ligand binding. nih.gov

Emerging Research Avenues and Future Directions for N Quinuclidin 3 Yl Benzamide Research

Discovery of Novel Molecular Targets and Polypharmacology

The principle of polypharmacology—designing single chemical entities that interact with multiple targets—is gaining traction as a strategy to tackle complex multifactorial diseases. researchgate.net This approach can offer superior efficacy and a reduced risk of drug resistance compared to single-target agents. The N-(Quinuclidin-3-yl)benzamide scaffold is well-positioned for exploration in this domain due to the demonstrated activity of its core components against a variety of biological targets.

The quinuclidine (B89598) ring is a key structural feature in numerous physiologically active compounds. nih.gov Research has shown that derivatives of the quinuclidine scaffold can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. nih.govnih.gov Furthermore, modifications to the quinuclidine structure have yielded compounds that can inhibit the NALCN sodium leak channel, which is involved in regulating neuronal excitability, and block Kv1.3 potassium ion channels. nih.govsigmaaldrich.com

This inherent ability of the quinuclidine scaffold to interact with multiple, distinct biological targets suggests that this compound and its derivatives may possess untapped polypharmacological potential. A key future direction is the systematic screening of these compounds against broad panels of receptors, enzymes, and ion channels. Such profiling could uncover novel, therapeutically relevant off-target activities and pave the way for the rational design of multi-target-directed ligands (MTDLs) for complex conditions like neurodegenerative diseases and cancer. researchgate.netuta.edu.ly

Development of Advanced Analogues with Enhanced Selectivity or Efficacy Profiles

A primary focus of ongoing research is the strategic modification of the this compound scaffold to generate advanced analogues with optimized pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, allowing researchers to fine-tune the molecule to achieve higher potency and greater selectivity for a desired biological target.

Key findings from research on related benzamide (B126) and quinuclidine structures demonstrate the feasibility of this approach:

Noradrenaline Reuptake Inhibitors: Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as selective noradrenaline reuptake inhibitors (NRIs), with specific substitutions on the phenyl ring proving critical for achieving high potency and selectivity.

Sigma-1 Receptor Agonists: Pharmacomodulation of benzamide derivatives has led to the synthesis of novel compounds with superior affinity for the Sigma-1 receptor (S1R) and improved selectivity over the Sigma-2 receptor (S2R).

Cholinesterase Inhibitors: Studies on N-alkyl quaternary quinuclidines have shown that the length of the alkyl side chain can determine selectivity between AChE and BChE, with longer chains (C14, C16) favoring AChE and shorter chains (C8, C10) favoring BChE. nih.gov

Ion Channel Blockers: N-benzhydryl quinuclidine compounds have been identified as potent inhibitors of NALCN channels, while other substituted benzamide analogues show potent inhibitory activity against the Kv1.3 ion channel. nih.govsigmaaldrich.com

These examples underscore a clear research trajectory: the continued rational design and synthesis of this compound analogues. Future efforts will likely focus on exploring a wider range of substitutions on both the benzamide ring and the quinuclidine nitrogen to enhance target-specific interactions, improve metabolic stability, and optimize pharmacokinetic profiles for various therapeutic applications.

| Compound Series | Target(s) | Key Structural Modification | Outcome |

| N-alkyl quaternary quinuclidines | AChE, BChE | Variation in N-alkyl chain length | Selectivity for AChE (C14/C16 chains) or BChE (C8/C10 chains) achieved. nih.gov |

| N-benzhydryl quinuclidines | NALCN Channels | Addition of a benzhydryl group | Potent and direct inhibition of NALCN background currents. sigmaaldrich.com |

| Substituted Benzamides | Kv1.3 Ion Channel | N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide backbone | Analogues with potency similar to the known inhibitor PAP-1. nih.gov |

| N-[(3S)-pyrrolidin-3-yl]benzamides | Noradrenaline Transporter | Substitution at the 2-position of the phenyl ring | Potent and selective noradrenaline reuptake inhibition. |

Exploration of this compound Scaffold for Diverse Biological Applications

The versatility of the this compound scaffold makes it a promising starting point for developing treatments for a wide array of diseases. The core structure has already been linked to activity in several key areas of pharmacology, indicating its broad therapeutic potential.

Current and emerging applications include:

Central Nervous System (CNS) Disorders: The ability of quinuclidine-based compounds to inhibit cholinesterases makes them promising candidates for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. nih.govnih.gov Furthermore, the modulation of NALCN channels and noradrenaline transporters by related structures suggests potential applications in epilepsy, neuropathic pain, and depression. sigmaaldrich.com

Autoimmune Diseases: The Kv1.3 potassium channel is a key regulator of T-lymphocyte activation, making it an attractive target for autoimmune disorders. The discovery of potent Kv1.3-blocking benzamide analogues opens the door for developing novel immunomodulators based on the this compound scaffold. nih.gov

Metabolic Diseases and Oncology: A related compound, (S)-Quinuclidin-3-yl(2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate, has been identified as an inhibitor of glucosylceramide synthase (GCS). google.com This enzyme is a target for lysosomal storage diseases and has also been implicated in the development of cancer, suggesting a potential new therapeutic avenue for quinuclidine-based structures. google.com

Future research will involve expanding the library of this compound derivatives and screening them against a wider range of biological targets. This exploration could uncover novel activities in areas such as infectious diseases, cardiovascular disorders, and inflammation, further cementing the status of this scaffold as a "privileged structure" in medicinal chemistry.

Biomarker Discovery and Validation in Preclinical Research

The successful translation of a promising compound from preclinical research to clinical application hinges on the availability of reliable biomarkers. precisionformedicine.com For CNS-active compounds like this compound and its analogues, biomarkers are essential for demonstrating target engagement, providing proof-of-pharmacology, and assessing therapeutic efficacy in animal models. researchgate.net

Despite their importance, the development of specific biomarkers for this compound research remains a significant gap. Future research must prioritize the identification and validation of biomarkers that can be objectively measured. Potential biomarker strategies could include:

Target Engagement Markers: For analogues designed to inhibit a specific enzyme, such as AChE, measuring changes in enzyme activity in cerebrospinal fluid (CSF) or blood could serve as a direct indicator of target engagement. precisionformedicine.com

Pharmacodynamic Biomarkers: Neuroimaging techniques (e.g., PET, fMRI) could be used to visualize changes in brain activity or receptor occupancy following drug administration. precisionformedicine.com Similarly, measuring downstream signaling molecules or metabolites in biofluids can provide evidence of the compound's biological effect. sapient.bio

Disease-Specific Markers: In preclinical models of disease (e.g., Alzheimer's), validated biomarkers such as levels of amyloid-beta or tau in CSF could be monitored to assess the therapeutic impact of novel analogues.

Establishing a robust panel of validated biomarkers will be critical for de-risking the development of this compound-based therapeutics, enabling more informed decision-making, and accelerating their potential path to clinical trials.

Application of Artificial Intelligence and Machine Learning in this compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. These powerful computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired characteristics, significantly speeding up the development process. nih.govnih.gov

For this compound research, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from quinuclidine and benzamide analogues to build quantitative structure-activity relationship (QSAR) models. nih.gov Such models have already been used to predict the bioactivity of quinuclidine carbamates, demonstrating their utility in prioritizing which novel compounds to synthesize. nih.gov

Virtual Screening: AI-powered platforms can rapidly screen virtual libraries containing millions of this compound variations against a biological target, identifying the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules from scratch. An approach known as POLYGON uses generative reinforcement learning to create novel compounds optimized for polypharmacology, or the ability to hit multiple targets simultaneously. escholarship.org This technology could be applied to generate novel this compound analogues with specific multi-target profiles for complex diseases.

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space surrounding the this compound scaffold, accelerating the discovery of next-generation analogues with superior therapeutic properties.

Unaddressed Research Gaps and Methodological Innovations

Despite the promising outlook, several research gaps need to be addressed to fully realize the potential of the this compound scaffold. Bridging these gaps will require both focused investigation and the adoption of innovative methodologies.

Key Research Gaps:

Systematic Polypharmacology Profiling: While the potential for multi-target activity exists, a comprehensive screening of this compound and its core derivatives against a wide range of biological targets has not been performed. This is essential for uncovering new therapeutic indications and understanding potential side effects.

Validated Preclinical Biomarkers: As highlighted previously, there is a critical lack of specific biomarkers to measure target engagement and preclinical efficacy for this class of compounds.

In Vivo Efficacy Studies: Much of the current research is focused on in vitro activity. More extensive testing in relevant animal models of disease is needed to validate the therapeutic potential of the most promising analogues.

Methodological Innovations to Address Gaps:

High-Throughput Screening: Employing large-scale, automated screening platforms to test compound libraries against hundreds of targets simultaneously will accelerate the discovery of novel activities and polypharmacological profiles.

Generative AI for Multi-Target Design: Using advanced computational tools like generative reinforcement learning to design analogues with pre-defined activity against multiple targets represents a methodological leap beyond traditional medicinal chemistry. escholarship.org

Advanced Bioanalytical Techniques: The development and application of highly sensitive mass spectrometry and imaging techniques will be crucial for identifying and validating low-abundance biomarkers in preclinical studies.

By strategically addressing these gaps and embracing methodological innovations, the scientific community can continue to unlock the full therapeutic value of the versatile this compound scaffold.

Q & A

Q. How can this compound derivatives be repurposed for agrochemical development?

- Methodological Answer: Screen against plant pathogens (e.g., Fusarium) via growth inhibition assays. Modify the benzamide moiety to enhance photostability for field applications. Collaborate with computational chemists to optimize soil adsorption using COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.